N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a structurally complex compound featuring dual pyridazinone cores substituted with cyclopropyl and furan moieties. Pyridazinone derivatives are well-documented for their bioactivity, particularly in medicinal chemistry, due to their ability to modulate enzyme activity and interact with biological targets .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c25-17(12-24-19(27)8-6-15(22-24)16-2-1-11-28-16)20-9-10-23-18(26)7-5-14(21-23)13-3-4-13/h1-2,5-8,11,13H,3-4,9-10,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFGTIPRUNLCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the condensation of appropriately substituted pyridazines with ethylamine. This reaction requires precise control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis may involve catalytic processes to enhance yield and purity. High-pressure reactors and specialized catalysts can drive the reaction under milder conditions, optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo-groups into hydroxyl groups.
Substitution: Various nucleophilic and electrophilic substitutions can occur on the pyridazine rings, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation agents and catalytic conditions are often used for substitutions on the aromatic rings.
Major Products
The major products from these reactions include hydroxy- and halogen-substituted derivatives, which can further undergo transformations for more complex structures.
Scientific Research Applications
Molecular Formula
The molecular formula of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is CHNO, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary assays indicate that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of both pyridazinone and furan moieties is believed to enhance this activity.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, which could have implications for treating neurodegenerative disorders.
Reaction Conditions
The synthesis often requires specific conditions such as temperature control, choice of solvents, and reaction time optimization to achieve high yields and purity .
Case Study 1: Antitumor Mechanism
In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, such as enzymes and receptors, in biological systems. It may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways and molecular interactions depend on the specific context and environment in which the compound is used.
Comparison with Similar Compounds
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 898189-76-9)
This analog replaces the cyclopropyl and furan substituents with phenyl and pyridin-3-ylmethyl groups. Such substitutions are associated with improved blood-brain barrier penetration in neuroactive compounds .
Rapamycin-derived pyridazinones
Compounds 1 and 7 from Molecules (2014) share a pyridazinone core but lack acetamide linkages. NMR data (Table 2, Figure 6 ) reveal that substituents at positions 29–36 and 39–44 significantly alter chemical shifts, suggesting that the cyclopropyl and furan groups in the target compound could similarly perturb electronic environments, affecting reactivity or binding interactions .
Data Analysis
Substituent Effects on Physicochemical Properties
Key Observations:
Cyclopropyl vs.
Furan vs. Pyridine : The furan-2-yl group offers π-π stacking capability but lacks the basic nitrogen of pyridine, which may limit interactions with acidic biological targets .
Research Findings and Implications
- Synthetic Feasibility: The compound’s complexity necessitates multi-step synthesis, likely involving nucleophilic substitution and amide coupling. Similar pyridazinones have been synthesized via Pd-catalyzed cross-coupling reactions .
- Lumping Strategy Relevance: As per , compounds with analogous pyridazinone cores could be "lumped" for computational modeling, reducing reaction complexity while preserving accuracy in predicting degradation pathways .
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer effects, antibacterial properties, and enzyme inhibition.
Structural Characteristics
The compound features a pyridazinone core, which is known for its diverse biological activities. The presence of cyclopropyl and furan groups enhances its pharmacological potential. The molecular formula is , with a molecular weight of approximately 301.34 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridazine core.
- Alkylation reactions to introduce the cyclopropyl and ethyl groups.
- Functionalization to incorporate the furan moiety.
Key reagents often include thionyl chloride and carbonyldiimidazole for activating carboxylic acids, followed by alkylation with appropriate halides .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazinones have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. Notably, one study reported an IC50 value of 49.79 µM against prostate cancer cells (PC-3) .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(3-cyclopropyl...acetamide | PC-3 | 49.79 |
| Similar Pyridazinone Derivative | HeLa | 78.72 |
| Another Derivative | RKO | 60.70 |
Antibacterial Properties
In addition to anticancer activity, this compound has been evaluated for antibacterial properties. The structural components contribute to its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. Research has shown that similar pyridazinone derivatives possess promising antibacterial activity, although specific data on this compound remains limited .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Pyridazinones are known to inhibit various enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications in diseases such as diabetes and cancer. For example, inhibition of α-glucosidase has been documented for similar compounds .
Case Studies and Research Findings
- In Vitro Studies : In a study assessing the biological activity of related pyridazinone compounds, it was found that several derivatives displayed potent anticancer effects across multiple cell lines including RKO and MCF-7 .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds could induce oxidative stress leading to apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
- Comparison with Other Compounds : When compared with other classes of compounds such as thiazoles or quinoxalines, pyridazinones generally exhibited superior anticancer activity due to their unique structural features that facilitate better interaction with biological targets .
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?
The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A plausible route involves:
Pyridazine ring formation : Cyclocondensation of hydrazine derivatives with diketones or cyanoacetamides under reflux conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours as in Scheme 3 of ).
Functionalization : Introducing cyclopropyl and furyl substituents via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate derivatives () suggest alkylation steps using ethyl bromoacetate.
Amide coupling : Use of coupling agents like EDCI/HOBt to link the pyridazine moieties via an acetamide bridge.
Key considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel) or recrystallization .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- NMR spectroscopy : - and -NMR are essential for confirming substituent positions and verifying the pyridazine and acetamide backbone. For example, -NMR can detect deshielded protons adjacent to carbonyl groups (e.g., δ 6.5–8.5 ppm for pyridazine rings) .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm) and amide bonds (N–H at ~3300 cm) .
Q. What preliminary biological assays are suitable for screening its activity?
- Enzyme inhibition assays : Target kinases or proteases due to the pyridazine core’s affinity for ATP-binding pockets.
- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria or fungi.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Variability in assay conditions (e.g., pH, temperature, solvent DMSO concentration). Standardize protocols per ’s guidelines for quantitative data reporting.
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., ’s impurity standards).
- Structural analogs : Compare with compounds like N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide () to isolate pharmacophore contributions .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Q. How can flow chemistry improve the scalability and safety of its synthesis?
- Continuous-flow reactors : Enable precise control of exothermic steps (e.g., cyclopropane ring formation) and reduce hazardous intermediate handling. ’s flow-chemistry framework for diazomethane synthesis can be adapted.
- DoE (Design of Experiments) : Optimize parameters (temperature, residence time) using statistical models to maximize yield and purity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or PARP).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
- QSAR modeling : Relate structural features (e.g., cyclopropyl lipophilicity) to activity using datasets from analogs like those in .
Q. How are spectral data discrepancies addressed during structural validation?
- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in acetamide groups).
- 2D NMR (COSY, HSQC) : Confirm connectivity in complex regions like overlapping pyridazine and furan signals.
- Cross-validate with XRD : Single-crystal X-ray diffraction provides unambiguous confirmation (e.g., ’s crystallographic data for pyridazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
